3-Methylcyclohex-3-en-1-one is a cyclic organic compound found in some plants, including mango (Mangifera indica) and pennyroyal (Mentha pulegium) [, ]. While its natural function in these plants is not fully understood, scientific research has explored methods to isolate and analyze 3-Methylcyclohex-3-en-1-one from these sources.
3-Methylcyclohex-3-en-1-one is a chemical compound with the molecular formula C₇H₁₀O and a molecular weight of 110.1537 g/mol. It features a cyclic structure with a ketone functional group, specifically located at the 1-position of the cyclohexene ring. This compound is also known by its IUPAC name and has various synonyms, including 3-Cyclohexen-1-one, 3-methyl-, and its CAS Registry Number is 31883-98-4. The compound exhibits a unique reactivity profile due to the presence of both a double bond and a carbonyl group, making it significant in organic synthesis and biochemical applications .
3-Methylcyclohex-3-en-1-one exhibits biological activity that may include irritant properties, as indicated by its classification as a potential skin sensitizer . Its reactivity suggests possible roles in biochemical pathways, although specific biological functions or mechanisms of action remain less documented in the literature.
Several methods exist for synthesizing 3-Methylcyclohex-3-en-1-one:
3-Methylcyclohex-3-en-1-one finds applications in various fields:
Several compounds share structural similarities with 3-Methylcyclohex-3-en-1-one. Below is a comparison highlighting their uniqueness:
Compound Name | Formula | Key Features |
---|---|---|
3-Methylcyclohexanone | C₇H₁₄O | Saturated derivative; lacks double bond |
3-Methylcyclohexenol | C₇H₁₂O | Alcohol derivative; contains hydroxyl group |
2-Methylcyclohexanone | C₇H₁₄O | Different position of methyl group; similar ketone |
4-Methylcyclohexanone | C₇H₁₄O | Methyl group at different position; similar ketone |
The uniqueness of 3-Methylcyclohex-3-en-1-one lies in its combination of both an alkene and a ketone functional group within a cyclic structure, which influences its reactivity and potential applications in organic synthesis compared to its structural analogs.
The molecular identity of 3-Methylcyclohex-3-en-1-one is defined by its precise molecular composition and corresponding mass characteristics. The compound possesses the molecular formula C₇H₁₀O, representing a cyclic ketone with seven carbon atoms, ten hydrogen atoms, and one oxygen atom [1] [3] [4].
Table 1: Molecular Weight Data for 3-Methylcyclohex-3-en-1-one
Property | Value | Reference Source |
---|---|---|
Molecular Weight | 110.15 g/mol | PubChem 2.2 [1] |
Exact Mass | 110.073164938 Da | PubChem 2.2 [1] |
Monoisotopic Mass | 110.073164938 Da | PubChem 2.2 [1] |
Average Mass | 110.156 g/mol | ChemSpider [4] |
Molecular Weight (NIST) | 110.1537 g/mol | NIST WebBook [3] |
The molecular weight calculations demonstrate consistency across multiple authoritative databases, with values ranging from 110.15 to 110.1537 grams per mole [1] [3] [4]. The exact mass of 110.073164938 daltons provides precise mass spectrometric identification capabilities for analytical applications [1].
The structural characteristics of 3-Methylcyclohex-3-en-1-one encompass both two-dimensional connectivity patterns and three-dimensional conformational arrangements that define its chemical behavior and reactivity profiles [1] [2].
The two-dimensional structural representation of 3-Methylcyclohex-3-en-1-one reveals a six-membered cyclohexene ring system with a ketone functional group at position 1 and a methyl substituent at position 3 [1] [2]. The compound exhibits the Simplified Molecular Input Line Entry System (SMILES) notation: CC1=CCCC(=O)C1, which encodes the complete connectivity pattern [1] [3] [2].
Table 2: Two-Dimensional Structural Parameters
Structural Feature | Description | Computational Method |
---|---|---|
Ring System | Six-membered cyclohexene | PubChem Analysis [1] |
Ketone Position | Carbon-1 | Structural Determination [1] |
Methyl Position | Carbon-3 | IUPAC Designation [1] |
Double Bond Location | Carbon-3 to Carbon-4 | Chemical Analysis [1] |
Heavy Atom Count | 8 atoms | PubChem Computation [1] |
Rotatable Bond Count | 0 bonds | Cactvs Analysis [1] |
The geometric arrangement incorporates a conjugated system where the carbon-carbon double bond at positions 3-4 provides electron delocalization potential with the ketone functionality [1]. The topological polar surface area measures 17.1 Ų, indicating limited polar character concentrated at the carbonyl oxygen [1].
Three-dimensional conformational analysis of 3-Methylcyclohex-3-en-1-one reveals significant structural flexibility inherent in the cyclohexene ring system [1] [5] [6]. The six-membered ring adopts non-planar conformations to minimize angle strain and torsional interactions, similar to cyclohexane conformational principles [5] [6].
Table 3: Three-Dimensional Conformational Properties
Conformational Parameter | Value | Analysis Method |
---|---|---|
Defined Atom Stereocenter Count | 0 | PubChem Analysis [1] |
Undefined Atom Stereocenter Count | 0 | PubChem Analysis [1] |
Defined Bond Stereocenter Count | 0 | PubChem Analysis [1] |
Undefined Bond Stereocenter Count | 0 | PubChem Analysis [1] |
Complexity Index | 133 | Cactvs Computation [1] |
Hydrogen Bond Donor Count | 0 | Cactvs Analysis [1] |
Hydrogen Bond Acceptor Count | 1 | Cactvs Analysis [1] |
The cyclohexene ring system exhibits conformational preferences that minimize steric interactions while maintaining optimal orbital overlap for the alkene functionality [5] [6]. The presence of the methyl substituent at position 3 and the ketone at position 1 creates specific conformational constraints that influence the overall molecular geometry [1].
The systematic identification of 3-Methylcyclohex-3-en-1-one employs multiple nomenclature systems and database identifiers to ensure unambiguous chemical communication across scientific disciplines [1] [3] [2].
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides the systematic name "3-methylcyclohex-3-en-1-one" for this compound [1] [3]. This designation follows IUPAC conventions by identifying the six-membered ring (cyclohex), the position of the double bond (3-en), the ketone functionality (1-one), and the methyl substituent location (3-methyl) [1].
The IUPAC name construction follows the hierarchical naming protocol where the ketone takes precedence as the principal functional group, determining the carbon numbering sequence [1] [3]. The double bond position is indicated by the "3-en" designation, while the methyl substituent receives the "3-methyl" prefix [1].
3-Methylcyclohex-3-en-1-one is recognized by several synonymous names within chemical literature and databases [1] [3] [4]. These alternative designations reflect different naming conventions and historical usage patterns in chemical documentation [1].
Table 4: Synonyms and Alternative Names
Synonym | Usage Context | Database Source |
---|---|---|
3-Methyl-3-cyclohexen-1-one | Chemical Abstracts Service | PubChem [1] |
3-Cyclohexen-1-one, 3-methyl- | Index Name Format | ChemSpider [4] |
3-methylcyclohex-3-enone | Abbreviated Form | ChemSpider [4] |
Cyclohex-3-en-1-one, 3-methyl- | Systematic Variant | SIELC Technologies [7] |
The synonym "3-Methyl-3-cyclohexen-1-one" represents the most frequently encountered alternative designation in chemical databases [1] [3]. The variation in naming reflects different organizational approaches to systematic chemical nomenclature [1].
Chemical registration systems assign unique numerical identifiers to 3-Methylcyclohex-3-en-1-one for database management and regulatory compliance [1] [3] [2]. These identifiers provide unambiguous compound identification across international chemical information systems [1].
Table 5: Registry Numbers and Database Identifiers
Identifier Type | Number/Code | Issuing Organization |
---|---|---|
CAS Registry Number | 31883-98-4 | Chemical Abstracts Service [1] [3] |
PubChem CID | 520546 | National Center for Biotechnology Information [1] |
European Community Number | 250-855-0 | European Chemicals Agency [1] |
DSSTox Substance ID | DTXSID50185735 | Environmental Protection Agency [1] |
InChI Key | MHBNXZDNKOXHCX-UHFFFAOYSA-N | International Chemical Identifier [1] [3] |
Nikkaji Number | J278.205G | Japan Science and Technology Agency [1] |
Wikidata ID | Q83056817 | Wikidata Knowledge Base [1] |
ChemSpider ID | 454064 | Royal Society of Chemistry [4] |
MDL Number | MFCD00049189 | Molecular Design Limited [8] |
The Chemical Abstracts Service registry number 31883-98-4 serves as the primary international identifier for regulatory and commercial applications [1] [3]. The InChI Key provides a unique hash-based identifier for computational chemistry applications [1] [3].
Structural characterization of 3-Methylcyclohex-3-en-1-one employs multiple analytical techniques to determine molecular architecture, confirm identity, and elucidate conformational properties [1] [9] [10] [11]. These methodologies provide complementary information about different aspects of molecular structure [10] [11].
Table 6: Structural Analysis Methods and Applications
Analytical Method | Information Obtained | Reference |
---|---|---|
Mass Spectrometry | Molecular weight, fragmentation patterns | NIST Database [9] |
Nuclear Magnetic Resonance | Proton and carbon environments | Literature Methods [10] [11] |
Infrared Spectroscopy | Functional group identification | Spectroscopic Analysis [1] |
X-ray Crystallography | Three-dimensional structure | Crystallographic Methods [12] |
Computational Chemistry | Molecular geometry optimization | Theoretical Calculations [12] |
Mass spectrometry analysis reveals characteristic fragmentation patterns with the molecular ion peak at mass-to-charge ratio 110 and significant fragment ions at m/z 67 and 68 [9]. The base peak at m/z 67 corresponds to the loss of the ketone portion from the molecular ion [9].
Nuclear magnetic resonance spectroscopy provides detailed information about proton and carbon environments within the cyclohexenone structure [10] [11]. The technique enables determination of chemical shifts, coupling patterns, and conformational dynamics [11]. Infrared spectroscopy identifies the characteristic ketone stretching vibration and confirms the presence of the carbon-carbon double bond [1].
Computational chemistry methods, particularly density functional theory calculations, offer theoretical predictions of molecular geometry, electronic structure, and conformational preferences [12]. These calculations complement experimental structural data and provide insights into molecular properties not directly accessible through experimental techniques [12].
Irritant